molecular formula C26H48O16Zr B3336563 Zirconium(IV) bis(diethyl citrato)dipropoxide CAS No. 308847-92-9

Zirconium(IV) bis(diethyl citrato)dipropoxide

Cat. No.: B3336563
CAS No.: 308847-92-9
M. Wt: 707.9 g/mol
InChI Key: YBBQAMGSUBVSCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zirconium(IV) bis(diethyl citrato)dipropoxide typically involves the reaction of zirconium alkoxides with citric acid derivatives under controlled conditions. One common method includes the use of zirconium acetylacetonate as an organic metal precursor, with citric acid and ethylene glycol serving as chelation and polymerization agents . The reaction conditions, such as temperature and pH, are carefully controlled to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The use of high-purity reagents and advanced purification methods is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Zirconium(IV) bis(diethyl citrato)dipropoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions, including temperature, pressure, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions include zirconium oxides, hydroxides, and various substituted zirconium complexes .

Scientific Research Applications

Chemistry

In chemistry, Zirconium(IV) bis(diethyl citrato)dipropoxide is used as a precursor for the synthesis of zirconia-based nanomaterials. These nanomaterials have applications as catalysts, adsorbents, and in the preparation of advanced ceramics .

Biology and Medicine

In biology and medicine, the compound has shown potential in drug delivery systems. It enhances the penetration and accumulation of chemotherapy drugs in tumor tissues, effectively killing cancer cells in experimental models .

Industry

Industrially, this compound is used in the production of coatings, adhesives, and as a cross-linking agent in polymer chemistry .

Mechanism of Action

The mechanism of action of Zirconium(IV) bis(diethyl citrato)dipropoxide involves its ability to form stable complexes with various ligands. This property allows it to interact with molecular targets, such as enzymes and receptors, thereby modulating their activity. In drug delivery, the compound enhances the bioavailability of therapeutic agents by improving their solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Zirconium(IV) bis(diethyl citrato)dipropoxide offers unique advantages in terms of its stability and versatility in forming complexes. Its ability to enhance drug delivery and its applications in various fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-ethoxy-2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic acid;propan-1-ol;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16O7.2C3H8O.Zr/c2*1-3-16-7(11)5-10(15,9(13)14)6-8(12)17-4-2;2*1-2-3-4;/h2*15H,3-6H2,1-2H3,(H,13,14);2*4H,2-3H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBQAMGSUBVSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO.CCCO.CCOC(=O)CC(CC(=O)OCC)(C(=O)O)O.CCOC(=O)CC(CC(=O)OCC)(C(=O)O)O.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O16Zr
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408005
Record name Zirconium(IV) bis(diethyl citrato)dipropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308847-92-9
Record name Zirconium(IV) bis(diethyl citrato)dipropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconium(IV) bis(diethyl citrato)dipropoxide
Reactant of Route 2
Zirconium(IV) bis(diethyl citrato)dipropoxide
Reactant of Route 3
Zirconium(IV) bis(diethyl citrato)dipropoxide
Reactant of Route 4
Zirconium(IV) bis(diethyl citrato)dipropoxide
Reactant of Route 5
Zirconium(IV) bis(diethyl citrato)dipropoxide
Reactant of Route 6
Zirconium(IV) bis(diethyl citrato)dipropoxide

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